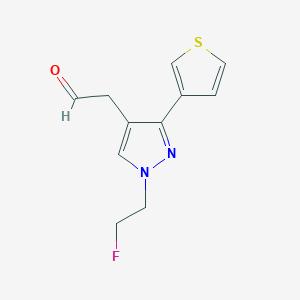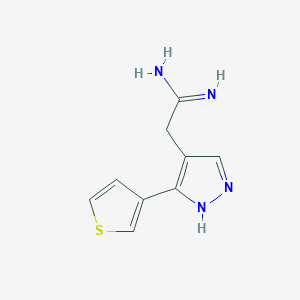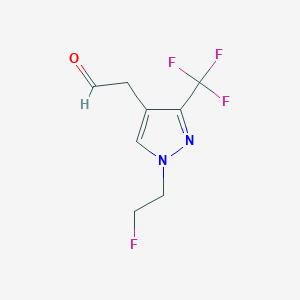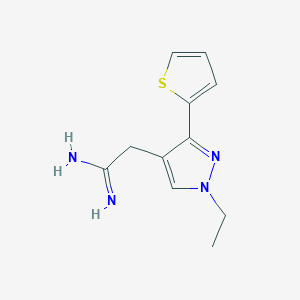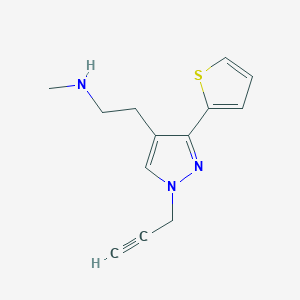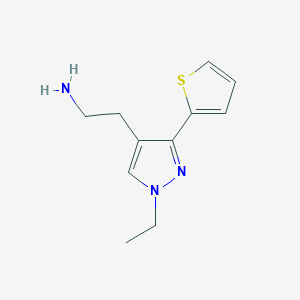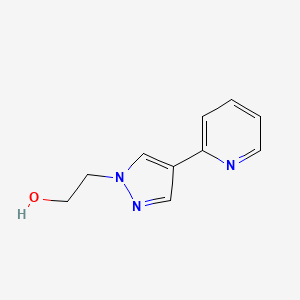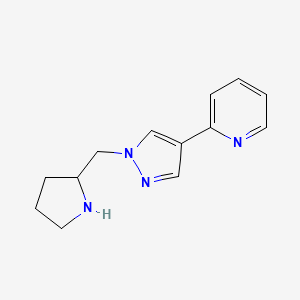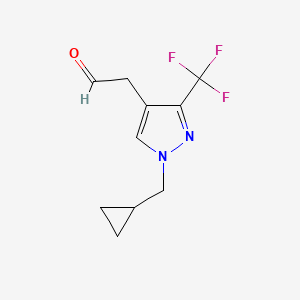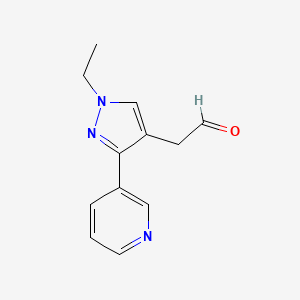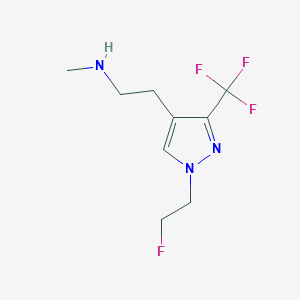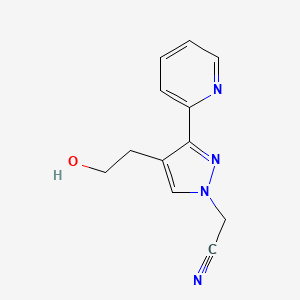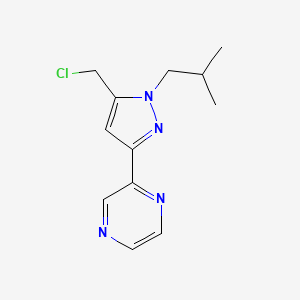
2-(5-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine
Übersicht
Beschreibung
2-(5-(Chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine (CMIP) is a compound that has been gaining popularity in the scientific community due to its unique biochemical and physiological effects. CMIP is a synthetic compound that has been used for a variety of laboratory experiments, including those involving the synthesis of other compounds, as well as those involving the study of its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking
Researchers have developed synthesis methods for pyrazole and benzimidazole derivatives, highlighting their potential applications in medicinal chemistry. A study by Ibraheem et al. (2020) detailed the synthesis of novel benzimidazole-pyrazoline hybrid molecules and evaluated their anti-diabetic potential through α-glucosidase inhibition activity. Molecular docking analysis was utilized to establish structure-activity relationships, showcasing the compound's effectiveness as an inhibitor compared to a reference drug (Ibraheem et al., 2020).
Antimicrobial and Antifungal Activities
New pyrazoline and pyrazole derivatives have been synthesized and screened for antimicrobial and antifungal activities. Hassan (2013) synthesized a series of 2-pyrazolines and pyrazole derivatives, evaluating their effectiveness against various bacterial and fungal strains. The compounds exhibited promising antibacterial and antifungal activities, suggesting potential for pharmaceutical applications (Hassan, 2013).
Antioxidant Properties
Kitawat and Singh (2014) reported on the synthesis of novel 2-pyrazoline derivatives with significant antioxidant activities, as determined by a 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical method. These compounds were further explored for DNA binding activities, highlighting their potential in pharmaceutical research (Kitawat & Singh, 2014).
Antitumor Activities
The synthesis of pyrazole derivatives with anti-tumor activities was explored by Mohareb et al. (2012), where newly synthesized compounds were evaluated against various human tumor cell lines. Some compounds exhibited higher inhibitory effects than the control, indicating their potential in cancer therapy (Mohareb et al., 2012).
Synthetic Methodologies
Grotjahn et al. (2002) presented new syntheses for pyrazoles with functionalized substituents, emphasizing the versatility of these compounds in organic synthesis. The methodology allowed for the installation of various groups, demonstrating the compounds' utility as ligands in chemistry (Grotjahn et al., 2002).
Eigenschaften
IUPAC Name |
2-[5-(chloromethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4/c1-9(2)8-17-10(6-13)5-11(16-17)12-7-14-3-4-15-12/h3-5,7,9H,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLWACUMQAQXRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C2=NC=CN=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



